![molecular formula C18H24N2O2 B11012701 1-cyclopentyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide](/img/structure/B11012701.png)
1-cyclopentyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
- This compound may have applications in various fields due to its unique structure.
1-cyclopentyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my current knowledge base. organic chemists typically use multistep reactions to synthesize complex molecules like this one.
Chemical Reactions Analysis
Reactivity: As an amide, this compound can undergo various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development, especially if it interacts with specific biological targets.
Peptide Mimetics: Due to its amide structure, it could serve as a peptide mimetic or scaffold for drug design.
Biological Studies: Investigating its effects on cellular processes or receptors.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. researchers would study its interactions with proteins, enzymes, or other cellular components to understand its effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The specific combination of substituents in our compound sets it apart from these similar analogs.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-cyclopentyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c21-17-12-15(13-20(17)16-8-4-5-9-16)18(22)19-11-10-14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H,19,22) |
InChI Key |
GOVAFYBUQALZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3 |
solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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